
(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid
Vue d'ensemble
Description
“(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid” is a type of boronic acid . Boronic acids are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of boronic acids like “(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid” often involves the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a 4-hydroxypiperidin-1-yl group .Chemical Reactions Analysis
Boronic acids like “(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid” are often used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also be involved in other types of reactions such as oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals and substitution reactions with enyne acetates and carbonates .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid” include a molecular weight of 157.91 , a melting point of 305-310 °C , and a molecular formula of F2C6H3B(OH)2 .Applications De Recherche Scientifique
Optical Modulation and Sensing Applications
Phenyl boronic acids, including derivatives such as the subject compound, have shown significant utility in optical modulation and sensing applications. For instance, the study by Mu et al. (2012) explores the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating their utility in saccharide recognition and near-infrared fluorescence modulation in response to saccharide binding. This property is attributed to the ability of phenyl boronic acids to bind with diols, which is useful for sensing applications.
Catalytic Applications in Organic Synthesis
Phenyl boronic acids, including derivatives like the one , are also known for their catalytic applications in organic synthesis. For example, the study by Ishihara et al. (2001) introduces a boronic acid derivative that acts as a catalyst for direct amide condensation reactions, highlighting the role of boronic acids in facilitating bond formations under mild conditions.
Fluorescence Recognition and Bioimaging
The compound's derivatives have been explored for fluorescence recognition and bioimaging applications, as demonstrated by Selvaraj et al. (2019). This study presents a boronic acid derivative that acts as a relay fluorescence probe for Fe3+ and F- ions, offering high selectivity and sensitivity under physiological conditions. Such probes are valuable in bioimaging and environmental monitoring.
Structural and Chemical Properties Analysis
Research such as that by Zhang et al. (2017) focuses on the synthesis and structural analysis of boronic acid derivatives, providing insights into their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Boronic Acid-Based Receptors for Diol Recognition
Studies like that of Sartain et al. (2008) explore the use of boronic acid-based receptors for diol recognition, illustrating the versatility of boronic acids in chemical sensing and molecular recognition.
Mécanisme D'action
Target of Action
Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway are the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The primary result of the action of (3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Safety and Hazards
Orientations Futures
The future directions for “(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid” could involve its use in the synthesis of new compounds. For example, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
Propriétés
IUPAC Name |
[3,4-difluoro-5-(4-hydroxypiperidin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO3/c13-9-5-7(12(17)18)6-10(11(9)14)15-3-1-8(16)2-4-15/h5-6,8,16-18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDPHWWYDLAXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167578 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-hydroxy-1-piperidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid | |
CAS RN |
1704068-71-2 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-hydroxy-1-piperidinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-hydroxy-1-piperidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




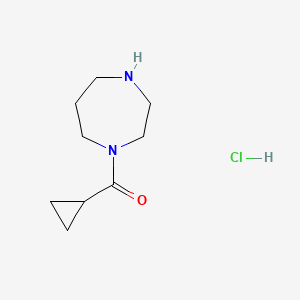
![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
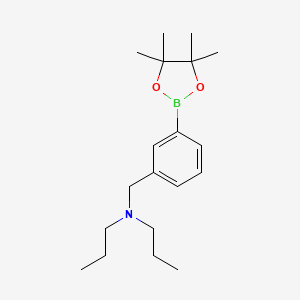
![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)
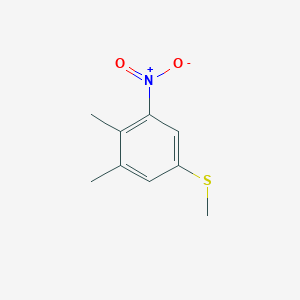

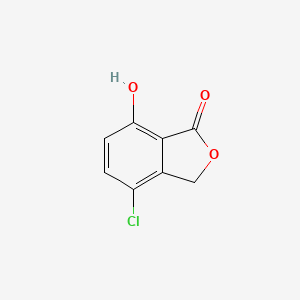
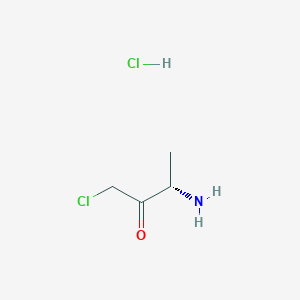

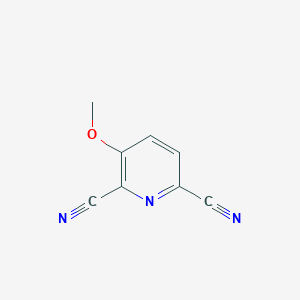
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)

